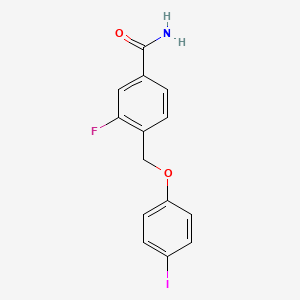

3-Fluoro-4-(4-iodophenoxymethyl)benzamide

Descripción general

Descripción

3-Fluoro-4-(4-iodophenoxymethyl)benzamide is a chemical compound with the CAS Number: 1284147-09-6 . It has a molecular weight of 371.15 and its IUPAC name is 3-fluoro-4-[(4-iodophenoxy)methyl]benzamide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11FINO2/c15-13-7-9 (14 (17)18)1-2-10 (13)8-19-12-5-3-11 (16)4-6-12/h1-7H,8H2, (H2,17,18) . This code represents the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.15 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Novel Chemotherapeutic Strategies

One application involves the synthesis of benzamide derivatives, like MS-27-275, which inhibit histone deacetylase (HDA). This inhibition leads to hyperacetylation of nuclear histones in tumor cell lines, inducing cell cycle changes and potentially serving as a novel chemotherapeutic strategy for cancers insensitive to traditional agents (A. Saito et al., 1999).

Synthesis of Fluorinated Heterocycles

Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation has shown the potential for creating diverse fluorinated compounds. This process emphasizes the role of benzamide derivatives in synthesizing compounds relevant to pharmaceutical and agrochemical industries (Jia-Qiang Wu et al., 2017).

Anaerobic Transformation Mechanisms

Studies have utilized isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, elucidating mechanisms that may be applied to environmental remediation processes (B. Genthner et al., 1989).

Antipathogenic Activity

The synthesis and characterization of acylthioureas have demonstrated significant antipathogenic activity, suggesting the potential for developing novel anti-microbial agents. This research highlights the importance of fluorine substitution in enhancing antibacterial and antifungal effects (Carmen Limban et al., 2011).

Imaging Agents for Cancer Research

Fluorine-18-labeled benzamide analogs have been developed for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibit high tumor uptake and could serve as valuable tools in cancer diagnosis and research (Z. Tu et al., 2007).

Propiedades

IUPAC Name |

3-fluoro-4-[(4-iodophenoxy)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FINO2/c15-13-7-9(14(17)18)1-2-10(13)8-19-12-5-3-11(16)4-6-12/h1-7H,8H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGHHIZECOKQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=C(C=C2)C(=O)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-iodophenoxymethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)

![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)